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Introduction
The intramolecular Friedel-Crafts acylation stands as a cornerstone reaction in organic

synthesis for the construction of cyclic ketones, which are pivotal structural motifs in numerous

natural products and pharmaceutical agents.[1] Traditional methods often necessitate the use

of carboxylic acid chlorides or anhydrides in combination with stoichiometric amounts of strong

Lewis acids, leading to harsh reaction conditions and limited functional group tolerance. The

use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives as acylating agents

offers a mild and efficient alternative, overcoming many of these limitations.[2] Meldrum's acid

derivatives are readily prepared, easily handled crystalline solids.[3] Their subsequent

cyclization reactions proceed under catalytic conditions, generating only volatile and inert

byproducts such as acetone and carbon dioxide, which simplifies product purification.[4]

Mechanism of Action
The intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives can proceed through

two primary pathways, depending on the substitution at the 5-position of the Meldrum's acid

ring and the reaction conditions.

Lewis Acid-Catalyzed Pathway for Quaternized Derivatives: For 5,5-disubstituted

(quaternized) Meldrum's acid derivatives, the reaction is catalyzed by a Lewis acid, such as

scandium triflate (Sc(OTf)₃).[5] These substrates are thermally stable. The Lewis acid
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activates a carbonyl group of the Meldrum's acid, facilitating nucleophilic attack by the

tethered aromatic ring. This is followed by rearomatization and collapse of the intermediate,

releasing acetone and carbon dioxide to afford the cyclic ketone.[6] Triflic acid, generated in

situ from the metal triflate, is often the active catalytic species.[5]

Thermal Acyl Ketene Pathway for Enolizable Derivatives: 5-monosubstituted (enolizable)

Meldrum's acid derivatives can undergo cyclization under thermal conditions without the

need for a Lewis acid catalyst.[5] Upon heating, these derivatives can fragment to form a

highly reactive acyl ketene intermediate. This intermediate is then trapped intramolecularly

by the aromatic ring to yield the desired cyclic ketone.[7]
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Caption: Reaction pathways for intramolecular Friedel-Crafts acylation.

Scope and Limitations
This methodology has been successfully applied to the synthesis of a variety of benzocyclic

ketones, including 1-indanones, 1-tetralones, and 1-benzosuberones.[3] Competition

experiments have established the relative rates of cyclization to be 6-membered rings

(tetralones) > 7-membered rings (benzosuberones) > 5-membered rings (indanones).[3]
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The reaction tolerates a wide array of functional groups that are often incompatible with

classical Friedel-Crafts conditions, such as terminal alkenes and alkynes, ketals, ethers,

thioethers, silyl ethers, nitriles, and alkyl and aryl halides.[3] This broad functional group

tolerance makes the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives a

valuable tool in the synthesis of complex molecules.

Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Sc(OTf)₃-catalyzed

intramolecular Friedel-Crafts acylation of various Meldrum's acid derivatives to form 1-

indanones.
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Entry

Substra
te
(Meldru
m's
Acid
Derivati
ve)

Product
(1-
Indanon
e)

Catalyst
(mol %)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

5-(3,4-

Dimethox

ybenzyl)-

5-methyl

5,6-

Dimethox

y-2-

methyl-1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 94

2
5-Benzyl-

5-methyl

2-Methyl-

1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 91

3

5-(4-

Methoxy

benzyl)-5

-methyl

5-

Methoxy-

2-methyl-

1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 93

4

5-(3-

Methoxy

benzyl)-5

-methyl

6-

Methoxy-

2-methyl-

1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 92

5

5-(4-

Chlorobe

nzyl)-5-

methyl

5-Chloro-

2-methyl-

1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 3 85

6 5-(4-

(Trifluoro

methyl)b

enzyl)-5-

methyl

5-

(Trifluoro

methyl)-2

-methyl-

Sc(OTf)₃

(10)

CH₃NO₂ 100 24 75
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1-

indanone

7
5-Benzyl-

5-ethyl

2-Ethyl-

1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 89

8
5-Benzyl-

5-allyl

2-Allyl-1-

indanone

Sc(OTf)₃

(10)
CH₃NO₂ 100 1 90

Experimental Protocols
General Experimental Workflow
The overall process involves the synthesis of the Meldrum's acid derivative, followed by the

catalytic intramolecular cyclization, and finally, purification of the resulting cyclic ketone.
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Caption: Generalized experimental workflow for cyclic ketone synthesis.
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Protocol 1: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2-
dimethyl-1,3-dioxane-4,6-dione[4]
This protocol details the preparation of the enolizable Meldrum's acid derivative.

Materials:

3,4-Dimethoxybenzaldehyde (20.0 g, 120 mmol)

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (17.7 g, 123 mmol)

Ethanol (250 mL)

Piperidine (1.2 mL, 12.3 mmol)

Acetic acid (0.7 mL, 12.3 mmol)

Sodium triacetoxyborohydride (52.1 g, 246 mmol)

1 M HCl (aqueous)

Saturated NaHCO₃ (aqueous)

Brine

Anhydrous MgSO₄

Diethyl ether

Procedure:

To an oven-dried 1-L, two-necked, round-bottomed flask equipped with a magnetic stir bar

and under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde, Meldrum's acid, and

ethanol. Stir until all solids dissolve.

Sequentially add piperidine and acetic acid via syringe and stir the solution at room

temperature for 30 minutes.
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Add sodium triacetoxyborohydride in four equal portions at 30-minute intervals.

Stir the reaction mixture for an additional 60 minutes at room temperature.

Cool the flask in an ice bath and quench the reaction by the slow addition of 1 M HCl until

the pH is ~2.

Concentrate the mixture under reduced pressure to remove most of the ethanol.

Extract the aqueous residue with diethyl ether (3 x 150 mL).

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product as a white solid. The product can be used in the next step without

further purification.

Protocol 2: Synthesis of 5,6-Dimethoxy-2-methyl-1-
indanone[7]
This protocol describes the alkylation of the enolizable derivative followed by the Sc(OTf)₃-

catalyzed intramolecular Friedel-Crafts acylation.

Materials:

5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Protocol 1)

Potassium carbonate (K₂CO₃), finely powdered

Methyl iodide (MeI)

Acetone

Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃), dried under high vacuum

Nitromethane (CH₃NO₂), distilled from CaH₂

Silica gel for flash chromatography

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: Part A: Alkylation

To a solution of the benzyl Meldrum's acid derivative in acetone, add finely powdered K₂CO₃

and methyl iodide.

Stir the mixture at room temperature until the starting material is consumed (monitored by

TLC).

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the residue by recrystallization or flash chromatography to obtain 5-(3,4-

dimethoxybenzyl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Part B: Intramolecular Friedel-Crafts Acylation

Combine the quaternized Meldrum's acid derivative (1.0 mmol) and dry Sc(OTf)₃ (0.1 mmol,

10 mol %) in a flame-dried, round-bottomed flask under a dry nitrogen atmosphere.

Add dry nitromethane (10 mL) via syringe.

Heat the resulting solution to reflux (approx. 100 °C).

Monitor the reaction by TLC. Upon consumption of the starting material (typically 1-3 hours),

cool the reaction mixture to room temperature.

Concentrate the mixture by rotary evaporation.

Directly purify the resultant oil by flash chromatography on silica gel to afford the pure 5,6-

dimethoxy-2-methyl-1-indanone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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